molecular formula C10H10N2 B1347250 N-methylquinolin-5-amine CAS No. 7506-67-4

N-methylquinolin-5-amine

Cat. No. B1347250
CAS RN: 7506-67-4
M. Wt: 158.2 g/mol
InChI Key: BDLNGDAQWHSFBU-UHFFFAOYSA-N
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Description

“N-methylquinolin-5-amine” is a chemical compound with the molecular formula C10H10N2 . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of “N-methylquinolin-5-amine” and its analogues has been reported in various scientific literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “N-methylquinolin-5-amine” consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .


Chemical Reactions Analysis

“N-methylquinolin-5-amine” can undergo various chemical reactions. For instance, it can be involved in condensation reactions with β-diketones in acid catalysis, followed by ring closure of a Schiff base .


Physical And Chemical Properties Analysis

“N-methylquinolin-5-amine” is a solid or liquid compound with a molecular weight of 158.2 . It has a linear formula of C10H10N2 .

Scientific Research Applications

Antibacterial Agents

N-methylquinolin-5-amine derivatives have been explored for their antibacterial properties. For instance, a novel class of 5-amino-6-methylquinoline carboxylic acid derivatives demonstrated potent antibacterial activity, with some compounds showing comparable or better activity against Gram-positive bacteria than ciprofloxacin (Hong, Kim, & Kim, 1997).

Blood Pressure and Respiration Effects

Studies on isoquinolines, closely related to N-methylquinolin-5-amine, have revealed their significant impact on blood pressure, pulse rate, respiration, and smooth muscle activity. These compounds have shown both pressor and depressor activities, influencing the autonomic nervous system and smooth muscle function (Fassett & Hjort, 1938).

Folate-Dependent 1-Carbon Transfer

N-methylquinolin-5-amine derivatives have been implicated in folate-dependent 1-carbon transfer processes. Research suggests their role in the N-methylation of biogenic amines, potentially influencing the development of certain schizophrenic disorders (Pearson & Turner, 1975).

N-Methylation Synthesis

N-methylquinolin-5-amine is crucial in the synthesis of N-methyl-tetrahydroquinolines (MTHQs), which are valuable in various chemical applications. For example, a study demonstrated the synthesis of MTHQs using CO2 and H2, showcasing the versatility of these compounds (He et al., 2017).

Nitric Oxide Reactivity

The reactivity of N-methylquinolin-5-amine derivatives with nitric oxide (NO) has been studied for potential applications in developing faster-reacting probes. These probes are beneficial for studying biological systems involving NO (McQuade, Pluth, & Lippard, 2010).

Antidepressant and Antifungal Properties

Some N-methylquinolin-5-amine derivatives have shown promising antidepressant andantifungal properties. A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivatives displayed significant antidepressant activity in animal models, as well as inhibitory effects against various fungi strains (Kumar et al., 2011).

Neuroprotective Properties

Derivatives of N-methylquinolin-5-amine, such as N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines (HQNBA), have demonstrated neuroprotective effects. These compounds were effective in protecting nerve cells from oxidative stress-induced death, partially due to their action as PPARγ agonists (Madonna, Maher, & Kraus, 2010).

Anticancer Agent

The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of N-methylquinolin-5-amine, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It exhibits excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Safety And Hazards

“N-methylquinolin-5-amine” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “N-methylquinolin-5-amine” could involve further exploration of its potential applications in the fields of industrial and synthetic organic chemistry . Additionally, more research could be conducted to better understand its mechanism of action and potential biological and pharmaceutical activities .

properties

IUPAC Name

N-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLNGDAQWHSFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324548
Record name N-methylquinolin-5-amine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquinolin-5-amine

CAS RN

7506-67-4
Record name N-Methyl-5-quinolinamine
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Record name N-methylquinolin-5-amine
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Record name N-methylquinolin-5-amine
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Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mg, 0.65 mmol) was added to the solution of 5-azidomethyl-quinoline (109 mg, 0.59 mmol) in THF (3 mL) at 0° C. After 5 min of stirring, the reaction mixture was warmed to room temperature and stirred at that temperature 16 h. The reaction mixture was diluted with ammonium hydroxide (0.55 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (0.8 mL) and stirred for another 1 h. The solution was diluted with ethyl acetate and the organic phase was separated, dried over Na2SO4, concentrated. The resulting residue was purified by silica gel prep TLC using 10:1:0.3 CH2Cl2:MeOH:Et3N as an eluant to afford 105 mg of quinolin-5-yl-methylamine as a colorless solid.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Ren, Y Ruan, B Cheng, L Li, J Liu, Y Fang… - Bioorganic & Medicinal …, 2021 - Elsevier
… N-(4-methoxyphenyl)-N-methylquinolin-5-amine (3b) C 17 H … N-(4-cyanophenyl)-N-methylquinolin-5-amine (3d) C 17 H … N-(3-chloro-4-fluorophenyl)-N-methylquinolin-5-amine (3e) C 16 …
Number of citations: 16 www.sciencedirect.com
S Tyagi, A Mazumder, R Kumar, V Datt… - Medicinal …, 2023 - ingentaconnect.com
Quinoline has recently become an important heterocyclic molecule due to its numerous industrial and synthetic organic chemistry applications. Quinoline derivatives have been used in …
Number of citations: 1 www.ingentaconnect.com

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